molecular formula C16H10F3NS B1394256 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole CAS No. 533867-27-5

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole

Cat. No.: B1394256
CAS No.: 533867-27-5
M. Wt: 305.3 g/mol
InChI Key: LSMAABODKIIJEU-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its unique structural features, which include a phenyl group and a trifluoromethyl-substituted phenyl group attached to the thiazole ring. These structural elements contribute to its distinctive chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions. For instance, the reaction between 2-bromoacetophenone and 4-(trifluoromethyl)benzothioamide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit bacterial enzymes, leading to antibacterial effects. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
  • 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid

Uniqueness

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both a phenyl group and a trifluoromethyl-substituted phenyl group on the thiazole ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-11(7-9-13)14-10-21-15(20-14)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMAABODKIIJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677305
Record name 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533867-27-5
Record name 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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